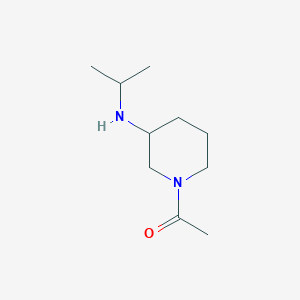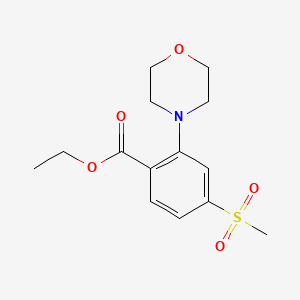![molecular formula C9H12IN B3039914 [(4-Iodophenyl)methyl]dimethylamine CAS No. 140621-52-9](/img/structure/B3039914.png)
[(4-Iodophenyl)methyl]dimethylamine
Vue d'ensemble
Description
“[(4-Iodophenyl)methyl]dimethylamine” is a chemical compound that is related to dimethylamine . Dimethylamine is an organic compound with the formula (CH3)2NH. This secondary amine is a colorless, flammable gas with an ammonia-like odor . The compound “this compound” is a derivative of dimethylamine, with an iodophenyl group attached to the methyl group .
Applications De Recherche Scientifique
Microwave Spectrum and Structure of Dimethylamine : The microwave spectrum of various isotopic species of dimethylamine, including the analysis of structural parameters, has been studied. This research contributes to the understanding of the molecular structure and dynamics of compounds related to dimethylamine (Wollrab & Laurie, 1968).
Radiosynthesis of [11C]Dimethylamine for PET Imaging : [11C]dimethylamine has been synthesized and applied in positron emission tomography (PET) imaging agents. This advancement bypasses the need for monomethyl amine precursors, showcasing the application of dimethylamine in medical imaging technologies (Jacobson & Mishani, 2008).
Investigation of Dimethylamine in Hair Analysis : A procedure for determining the presence of dimethylamine in hair has been developed. This method could be beneficial for forensic and toxicological purposes, especially in detecting illicit substances in human hair (Nieddu et al., 2015).
Silyl Complexes in Chemistry : Research on dimethyl platinum complexes with P,N-chelating ligands provides insights into their synthesis, structure, and reactivity. Such studies are crucial for understanding and developing organometallic compounds and catalysts (Pfeiffer, Kickelbick & Schubert, 2000).
Mass Spectrometry in Protein Analysis : The application of mass spectrometry in assigning NMR resonances in reductively 13C-methylated proteins has been explored. This technique aids in studying protein structure and dynamics (Macnaughtan, Kane & Prestegard, 2005).
Photochemistry of Aryl Azides : The study of the photochemistry of 4-(dimethylamido)phenyl azide has revealed insights into the intermediacy and reactivity of specific compounds, aiding in the understanding of chemical reaction mechanisms (Shields et al., 1987).
Safety and Hazards
While specific safety and hazard information for “[(4-Iodophenyl)methyl]dimethylamine” is not available, it’s worth noting that dimethylamine, a related compound, is considered hazardous. It is a flammable liquid and vapor that can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or inhaled .
Propriétés
IUPAC Name |
1-(4-iodophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-11(2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXGJTFUMSIQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 3-(5-{3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}-2-furyl)thiophene-2-carboxylate](/img/structure/B3039850.png)

